Indatraline hydrochloride is classified as an antidepressive agent and a non-selective monoamine transporter inhibitor. It functions primarily by blocking the reuptake of key neurotransmitters in the brain, specifically dopamine, norepinephrine, and serotonin. This action is similar to that of cocaine but with a slower onset and longer duration of effects, making it a candidate for treating cocaine addiction as well as other mood disorders .
The synthesis of Indatraline hydrochloride has been explored through various methods. A notable approach involves the use of readily available tetralone as a starting material. The synthesis typically encompasses multiple steps, including:
Indatraline hydrochloride has a molecular formula of and a molar mass of approximately 292.20 g/mol. The compound's structure includes:
The three-dimensional structure can be represented using various chemical notation systems such as SMILES and InChI codes .
Indatraline hydrochloride undergoes various chemical reactions that are essential for its synthesis and functionalization:
These reactions are typically sensitive to conditions such as temperature and solvent choice, which can significantly influence yields and selectivity .
Indatraline hydrochloride exerts its pharmacological effects primarily through the inhibition of monoamine transporters. The mechanism involves:
The compound's effects have been shown to have a slower onset compared to cocaine due to its pharmacokinetic profile .
Indatraline hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for determining suitable formulations for therapeutic use .
Indatraline hydrochloride has several potential applications in scientific research and medicine:
Further studies are needed to fully elucidate its therapeutic potential and safety profile .
The synthetic pathway for indatraline hydrochloride has undergone significant refinement since its initial development. Early routes relied on classical reactions starting from 1-indanone intermediates, but these presented stereochemical challenges, frequently yielding undesirable cis diastereomers that required additional purification steps. Bøgesø and colleagues pioneered the first synthetic approach in 1985, establishing the core structure through multi-step reactions that included reductive amination [1] [9]. A transformative advancement came with iodine(III)-mediated ring contraction methodologies, which offered improved diastereoselectivity. This innovative approach utilized hypervalent iodine reagents like hydroxy(tosyloxy)iodobenzene (HTIB) to contract 1,2-dihydronaphthalene precursors directly into the desired trans-configured indane scaffold [9]. The optimized procedure employing thallium(III) trinitrate (TTN) in trimethyl orthoformate achieved exceptional yields of 88%, though environmental concerns subsequently favored iodine-based protocols despite slightly lower efficiency (62% yield) [9]. These synthetic refinements enabled gram-scale production essential for systematic preclinical investigations and structure-activity relationship studies of indatraline analogs.
Indatraline hydrochloride is pharmacologically classified as a triple reuptake inhibitor (TRI) due to its balanced, high-affinity blockade of all three major monoamine transporters. Quantitative binding studies consistently demonstrate its exceptional nanomolar affinity for human monoamine transporters, with the following inhibitory constants (Kᵢ):
Table 2: Monoamine Transporter Affinity Profile of Indatraline Hydrochloride
Transporter | Target Neurotransmitter | Kᵢ Value (nM) | Relative Potency |
---|---|---|---|
SERT | Serotonin (5-HT) | 0.42 | Most potent |
DAT | Dopamine | 1.7 | Intermediate |
NET | Norepinephrine | 5.8 | Least potent |
This balanced yet serotonergically-predominant profile distinguishes indatraline from both selective reuptake inhibitors (e.g., SSRIs like sertraline) and psychostimulants like cocaine, which it functionally resembles but with critical pharmacokinetic differences. Cocaine exhibits similar transporter affinities (SERT Kᵢ=94nM, DAT Kᵢ=209nM, NET Kᵢ=445nM), but indatraline's approximately 200-fold greater potency at SERT underpins its distinct neurochemical effects [3] [4]. The compound's classification is further defined by its slow receptor dissociation kinetics, which prolongs its functional activity and differentiates it mechanistically from rapid-onset psychostimulants. This combination of high potency and sustained duration positions indatraline uniquely within the pharmacological landscape of monoaminergic agents, serving as both a research tool and a prototype for developing novel therapeutics.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: